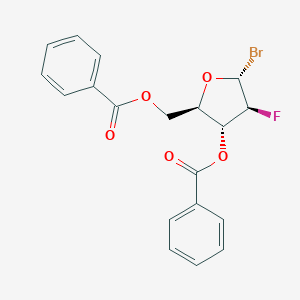

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate

Descripción

Propiedades

IUPAC Name |

[(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVZPZJEMLBIGM-TWMKSMIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458186 | |

| Record name | 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97614-44-3 | |

| Record name | α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, 3,5-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97614-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Molecular Characteristics

The compound, with the molecular formula and a molar mass of 423.23 g/mol, features a fluorinated arabinofuranosyl backbone protected by benzoate groups at the 3- and 5-positions and a bromine atom at the anomeric center. Its IUPAC name, [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate, reflects the stereochemical complexity of the molecule.

Synthetic Pathways

Starting Material: Protected Arabinose Derivatives

The synthesis typically begins with 2-deoxy-2-fluoro-α-D-arabinofuranose, which is sequentially protected at the 3- and 5-hydroxyl groups using 3,5-dibenzoic anhydride under nitrogen atmosphere. This step ensures regioselective benzoylation while preserving the anomeric center for subsequent bromination.

| Parameter | HBr/AcOH Method | AcBr/H₃PO₄ Method |

|---|---|---|

| Temperature | 0°C → rt | 50°C |

| Reaction Time | Overnight | 5 hours |

| Yield | Not reported | ~67% (with purification) |

| Key Advantage | Mild conditions | Higher reactivity |

Critical Process Parameters

Temperature Control

Maintaining sub-zero temperatures during benzoylation (-10°C to 0°C) prevents acyl migration and ensures 3,5-di-O-benzoylation specificity. In contrast, bromination at elevated temperatures (e.g., 50°C) accelerates kinetics but necessitates shorter reaction times to avoid degradation.

Solvent Systems

-

Benzoylation : Dichloromethane (DCM) is preferred for its low polarity and ability to dissolve protected sugars.

-

Bromination : Acetic acid or phosphoric acid serves as both solvent and proton source, facilitating bromide ion formation.

Analytical and Purification Techniques

Chromatographic Separation

Crude reaction mixtures often contain α/β anomeric mixtures, requiring silica gel chromatography for resolution. For example, Wright et al. reported a 32% yield of the desired α-anomer after column chromatography.

Spectroscopic Characterization

-

H NMR : Key signals include the anomeric proton at δ 6.2–6.4 ppm (d, Hz) and aromatic protons from benzoate groups at δ 7.4–8.1 ppm.

-

F NMR : A singlet near δ -120 ppm confirms the presence of the fluorine atom.

Challenges and Mitigation Strategies

Anomeric Control

The α-configuration is thermodynamically favored due to the anomeric effect, but β-anomers can form as byproducts. Using excess HBr or Lewis acids like ZnBr₂ shifts the equilibrium toward the α-bromide.

Moisture Sensitivity

Hydrolysis of the bromide is a critical failure mode. Synthesis under anhydrous conditions (e.g., molecular sieves) and immediate storage at -20°C post-purification mitigate this risk.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids and bases for hydrolysis reactions.

Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride, and other oxidizing and reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while hydrolysis reactions can yield the free sugar derivative.

Aplicaciones Científicas De Investigación

Antiviral Drug Development

One of the most promising applications of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate is in the field of antiviral drug development. Its structure allows it to mimic natural nucleosides, which can inhibit viral replication. Research has indicated that derivatives of this compound can be effective against viruses such as HIV and other RNA viruses.

Case Study: HIV Inhibition

A study demonstrated that modifications of nucleoside analogs similar to 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide showed significant antiviral activity against HIV. The fluorine substitution enhances the stability and efficacy of the compound, making it a candidate for further development as an antiviral agent .

Glycosylation Reactions

The compound can also serve as a glycosyl donor in synthetic organic chemistry. The presence of the bromide group facilitates glycosylation reactions, allowing for the formation of glycosidic bonds with various acceptors.

Research Findings

Recent studies have shown that using this compound as a glycosyl donor leads to high yields in the synthesis of complex carbohydrates. This property is particularly useful in the synthesis of glycoproteins and glycolipids, which are crucial for biological functions and interactions .

Biochemical Tools in Proteomics

In proteomics research, this compound is utilized for labeling and detecting glycoproteins. The ability to modify proteins with carbohydrate moieties is essential for understanding protein function and interactions.

Applications in Proteomics

The incorporation of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide into proteins has been shown to enhance detection sensitivity in mass spectrometry. This application is vital for studying post-translational modifications and protein interactions within cellular environments .

Mecanismo De Acción

The mechanism of action of 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, incorporating into DNA or RNA and disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Key Structural and Functional Differences:

- Mechanistic Insight: The bromine in the target compound enhances electrophilicity at the anomeric center, facilitating nucleophilic attacks by heterocyclic bases (e.g., pyrrolo[2,3-d]pyrimidines) to form C-glycosidic bonds . In contrast, pre-formed nucleosides like 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine lack this reactivity, as they are end-products optimized for biological activity.

Dibenzoate-Protected Carbohydrates

Comparison with Multiflorane-Type Triterpene Dibenzoates:

- Structural Divergence: The target compound’s dibenzoate groups are critical for protecting hydroxyl groups during glycosylation, whereas triterpene dibenzoates (e.g., compound 4 from Cucurbita maxima) are bioactive natural products with melanogenesis-inhibitory properties . SAIB, a sucrose ester, serves industrial rather than pharmaceutical purposes .

Fluorinated Nucleoside Analogs

Biochemical Activity Comparison:

- Key Difference : dFdC’s 5'-diphosphate metabolite directly inhibits ribonucleotide reductase (IC₅₀: 4 μM), reducing dNTP pools and halting DNA synthesis . The target compound lacks intrinsic enzymatic activity but enables the synthesis of similar fluorinated nucleosides.

Actividad Biológica

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate (CAS No. 97614-44-3) is a fluorinated nucleoside analog. Its structure incorporates a fluorine atom at the 2' position of the sugar moiety, which is known to influence biological activity significantly. This compound has garnered interest due to its potential applications in antiviral and anticancer therapies.

- Molecular Formula : CHBrF O

- Molecular Weight : 423.23 g/mol

- Purity : Minimum 95% by TLC

- Storage Conditions : Store at 2-8°C .

The biological activity of nucleoside analogs like 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide is primarily attributed to their ability to mimic natural nucleotides. The incorporation of a fluorine atom can enhance binding affinity to viral polymerases or other nucleic acid targets, altering the replication process of viruses or cancer cells.

Biological Activity Overview

Research indicates that compounds similar to 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide exhibit various biological activities:

-

Antiviral Activity :

- Fluorinated nucleosides have shown effectiveness against several viruses, including hepatitis C and HIV. For instance, the fluoroarabino modification enhances binding to viral polymerases, leading to chain termination during viral replication .

- A study highlighted that the incorporation of fluorine in nucleoside analogs can improve their stability and resistance to enzymatic degradation, making them more effective as antiviral agents .

-

Anticancer Potential :

- The structural modifications in nucleosides can lead to selective toxicity against cancer cells by interfering with DNA synthesis and repair mechanisms. This has been observed in various studies where fluorinated nucleosides demonstrated enhanced cytotoxicity compared to their non-fluorinated counterparts .

Case Studies and Research Findings

Several studies have explored the biological effects of similar nucleoside analogs:

- Study on Antiviral Efficacy : A research article demonstrated that a related compound exhibited potent inhibition of HCV replication in vitro, with an IC value indicating effective antiviral activity .

- Cytotoxicity Assessment : In another study focusing on cancer cell lines, fluorinated nucleosides were shown to induce apoptosis in tumor cells through mechanisms involving DNA damage response pathways .

Data Table: Comparative Biological Activity

| Compound | Biological Activity | IC Value (µM) | Mechanism |

|---|---|---|---|

| 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide | Antiviral (HCV) | TBD | Polymerase inhibition |

| Related Fluorinated Nucleoside | Anticancer | 5.0 | DNA synthesis interference |

| Sofosbuvir (similar class) | Antiviral (HCV) | 0.42 | Chain termination |

Q & A

Q. What are the established synthetic routes for 2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate?

The compound is typically synthesized via a three-step procedure starting from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The steps involve fluorination at the 2'-position, bromination for glycosyl donor activation, and protection/deprotection strategies to achieve stereochemical control. Critical intermediates include 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide, which is used in nucleoside analog synthesis . Key analytical methods for verifying intermediates include H/F NMR and X-ray crystallography to confirm regiochemistry and anomeric configuration .

Q. How is the stereochemical purity of this compound validated during synthesis?

Stereochemical integrity is confirmed via:

- NMR spectroscopy : H and F coupling constants to assess axial/equatorial fluorine orientation.

- X-ray crystallography : Definitive structural elucidation of the α-anomeric configuration .

- Polarimetry : Optical rotation measurements to ensure enantiomeric purity, critical for downstream biological activity .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a glycosyl donor in synthesizing 2'-fluoro-modified nucleosides, such as antiviral and anticancer agents (e.g., Clofarabine intermediates). The 2'-fluoro group enhances metabolic stability and binding affinity to target enzymes .

Advanced Research Questions

Q. How can competing side reactions (e.g., anomeric mixture formation) be minimized during glycosylation?

- Temperature control : Low temperatures (−20°C to 0°C) suppress undesired β-anomer formation.

- Catalyst optimization : Use of Lewis acids like SnCl or TMSOTf to favor α-selectivity .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) reduce solvolysis and improve reaction efficiency .

Q. What strategies resolve contradictions in reported yields for nucleoside coupling reactions?

Discrepancies often arise from:

- Protecting group compatibility : Competing deprotection of 3,5-dibenzoate under acidic/basic conditions.

- Purification challenges : Use of silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate α/β anomers .

- Reagent purity : Trace moisture in brominating agents (e.g., HBr/AcOH) can hydrolyze intermediates, necessitating rigorous drying protocols .

Q. How does the 2'-fluoro substituent influence the biological activity of derived nucleosides?

Q. What advanced analytical techniques are used to characterize degradation products?

- LC-HRMS : Identifies hydrolyzed (de-benzoylated) or oxidized byproducts.

- Stability studies : Accelerated thermal stress (40–60°C) under controlled humidity to predict shelf-life .

Methodological Considerations

Q. How to optimize large-scale synthesis while maintaining stereoselectivity?

- Flow chemistry : Continuous processing reduces batch variability.

- In-line analytics : Real-time FTIR monitors reaction progress.

- Crystallization engineering : Seeding protocols to isolate the α-anomer with >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.